Hydrazinecarbothioamide, N-(4-ethoxyphenyl)-2-phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-(4-ethoxyphenyl)-2-phenyl- typically involves the reaction of 4-ethoxyphenylhydrazine with phenyl isothiocyanate . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, N-(4-ethoxyphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Scientific Research Applications
Hydrazinecarbothioamide, N-(4-ethoxyphenyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, N-(4-ethoxyphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarbothioamide, N-(4-methoxyphenyl)-2-phenyl-
- Hydrazinecarbothioamide, N-(4-chlorophenyl)-2-phenyl-
- Hydrazinecarbothioamide, N-(4-bromophenyl)-2-phenyl-
Uniqueness
Hydrazinecarbothioamide, N-(4-ethoxyphenyl)-2-phenyl- is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds .
Properties
CAS No. |
31979-39-2 |
---|---|
Molecular Formula |
C15H17N3OS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-anilino-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C15H17N3OS/c1-2-19-14-10-8-12(9-11-14)16-15(20)18-17-13-6-4-3-5-7-13/h3-11,17H,2H2,1H3,(H2,16,18,20) |
InChI Key |
OWAIZYBJTMTXLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC2=CC=CC=C2 |
Origin of Product |
United States |
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